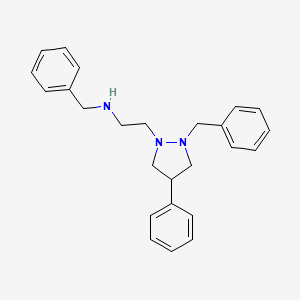

N,2-Dibenzyl-4-phenylpyrazolidineethylamine

Description

N,2-Dibenzyl-4-phenylpyrazolidineethylamine is a heterocyclic organic compound characterized by a pyrazolidine core—a five-membered ring containing two adjacent nitrogen atoms. Its structure includes:

- N,2-Dibenzyl substituents: Benzyl groups (-CH₂C₆H₅) attached to the nitrogen and the second carbon of the pyrazolidine ring.

- 4-Phenyl group: A phenyl ring (-C₆H₅) at the fourth carbon position.

- Ethylamine side chain: An ethylamine (-CH₂CH₂NH₂) moiety extending from the pyrazolidine ring.

Properties

CAS No. |

73972-69-7 |

|---|---|

Molecular Formula |

C25H29N3 |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

N-benzyl-2-(2-benzyl-4-phenylpyrazolidin-1-yl)ethanamine |

InChI |

InChI=1S/C25H29N3/c1-4-10-22(11-5-1)18-26-16-17-27-20-25(24-14-8-3-9-15-24)21-28(27)19-23-12-6-2-7-13-23/h1-15,25-26H,16-21H2 |

InChI Key |

BNWOQGKTTWTKKF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(N1CCNCC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dibenzyl-4-phenylpyrazolidineethylamine typically involves the reaction of pyrazolidine with benzyl chloride and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,2-Dibenzyl-4-phenylpyrazolidineethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N,2-Dibenzyl-4-phenylpyrazolidineethylamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N,2-Dibenzyl-4-phenylpyrazolidineethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues from the Piperidine Family ()

Compound : 2,2,6,6-Tetramethylpiperidin-4-yl acetate and derivatives (e.g., propionate, butyrate esters).

Key Differences :

- Ring Size and Basicity : The pyrazolidine core’s smaller size and dual nitrogen atoms may enhance hydrogen-bonding capacity compared to the single-nitrogen piperidine.

- Substituent Effects : The aromatic groups in the target compound likely increase lipophilicity, whereas piperidine esters exhibit higher polarity due to hydrolyzable ester groups .

Dibenzylethylenediamine-Based Compounds ()

Compound : Benzathine benzylpenicillin (N,N'-dibenzylethylenediamine salt of penicillin).

Key Differences :

- Cyclic vs.

Research Findings and Data Gaps

- Piperidine Derivatives : highlights the role of alkyl esters in enhancing stability and antioxidative properties, suggesting that the target compound’s aromatic substituents may confer similar protective effects in lipid-rich environments .

- Dibenzylethylenediamine : The success of dibenzyl groups in prolonging drug action (e.g., penicillin salts) implies that the target compound’s dibenzyl substituents could improve bioavailability or tissue penetration .

Data Limitations :

- No direct pharmacological or thermodynamic data (e.g., melting points, solubility) are available for this compound.

- Comparisons are inferred from structural analogs, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.